molecular formula C9H17NO4S B13505144 (2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid

(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid

Cat. No.: B13505144
M. Wt: 235.30 g/mol
InChI Key: GPMVBMLMYWUWMW-VIFPVBQESA-N
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Description

(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid is a chiral, Boc-protected amino acid derivative featuring a reactive thiol (-SH) group on its side chain. With the molecular formula C10H19NO4S , this compound serves as a critical building block in synthetic organic and medicinal chemistry. The tert-butoxycarbonyl (Boc) group provides a widely used, stable form of amine protection that is readily removable under mild acidic conditions, allowing for selective deprotection in multi-step syntheses. The key feature of this reagent is the thiol moiety, which offers a versatile handle for further chemical modification, most notably in the formation of disulfide bonds or for conjugation with other molecules . This makes it exceptionally valuable in the synthesis of complex peptide architectures, including those found in potent antibiotics like teixobactin . Researchers also utilize this compound and its derivatives in the development of novel pharmaceuticals and as a key chiral intermediate in multi-step synthesis pathways, such as the production of nucleosides . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C9H17NO4S/c1-8(2,3)14-7(13)10-9(4,5-15)6(11)12/h15H,5H2,1-4H3,(H,10,13)(H,11,12)/t9-/m0/s1

InChI Key

GPMVBMLMYWUWMW-VIFPVBQESA-N

Isomeric SMILES

C[C@](CS)(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CS)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Halogenation and Thiolation

Step 1: Halogenation of Methacrylic Acid Derivatives

  • Starting Material: Methacrylic acid or its esters.
  • Reaction: Halogenation using hydrogen halides (HCl or HBr) under controlled conditions to yield halogenated intermediates.
  • Conditions:
    • Temperature: 0–100°C
    • Solvent: Dichloromethane (DCM), acetonitrile, or toluene.
    • Reaction Time: 2–12 hours.
  • Outcome: Formation of halogenated compounds (e.g., chloro- or bromo- derivatives).

Step 2: Nucleophilic Substitution with Sodium Hydrosulfide or Sodium Sulfide

  • Reaction: The halogenated intermediate reacts with sodium hydrosulfide (NaSH) or sodium sulfide (Na2S) to introduce the thiol group.
  • Conditions:
    • Solvent: Tetrahydrofuran (THF), DMSO, or water mixed with phase transfer catalysts like tetrabutylammonium salts.
    • Temperature: 20–100°C.
    • Reaction Time: 5–20 hours.
    • Catalysts: Cuprous halides (CuCl, CuBr) to facilitate thiolation.
  • Result: Formation of the β-mercapto derivative (compound of formula III).

Step 3: Acetylation to Form the Mercapto-Substituted Acid

  • Reaction: The thiol-containing intermediate reacts with acetylating agents such as acetic anhydride or acetyl chloride.
  • Conditions:
    • Temperature: 0–80°C.
    • Solvent: Water (under alkaline conditions if using acetic anhydride).
    • Reaction Time: 2–12 hours.
  • Outcome: Formation of the target compound, (2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid , after subsequent Boc-protection of the amino group.

Incorporation of the Boc Protecting Group

The amino group is protected with tert-butoxycarbonyl (Boc) to prevent undesired reactions during synthesis:

  • Procedure: React the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Conditions:
    • Solvent: DCM or Dioxane.
    • Temperature: Room temperature.
    • Reaction Time: Several hours until completion.
  • Result: Formation of the Boc-protected amino acid derivative .

Enantioselective Synthesis Considerations

  • Use of chiral auxiliaries or chiral catalysts during halogenation or subsequent steps to ensure the (2R) configuration.
  • Alternatively, starting from enantiomerically pure precursors such as chiral epoxides or amino acids.

Reaction Conditions and Optimization

Step Reagents Solvents Temperature Duration Notes
Halogenation HCl or HBr DCM, acetonitrile 0–100°C 2–12 hrs Control exotherm to prevent over-halogenation
Thiolation NaSH or Na2S THF, DMSO, water + phase transfer catalyst 20–100°C 5–20 hrs Use Cu(I) catalysts for higher yield
Acetylation Acetic anhydride / Acetyl chloride Water (alkaline conditions) 0–80°C 2–12 hrs Ensure complete conversion to prevent impurities
Boc protection Boc2O DCM, Dioxane Room temp Several hours Confirm Boc attachment via NMR

Data Tables and In-Depth Findings

Table 1: Summary of Key Reaction Parameters

Step Reagents Solvent Temperature Time Yield (%) Remarks
Halogenation HCl/HBr Acetonitrile 0–25°C 4–8 hrs 85–95 Controlled addition to avoid side reactions
Thiolation NaSH / Na2S DMSO 60–80°C 8–20 hrs 70–85 Use of phase transfer catalyst enhances efficiency
Acetylation Acetic anhydride Water / Dioxane 0–25°C 2–12 hrs 80–90 Under alkaline conditions for water-based reactions
Boc protection Boc2O DCM Room temperature 4–6 hrs 90–95 Confirm via NMR

Research Findings:

  • Yield Optimization: Use of phase transfer catalysts like tetrabutylammonium bromide significantly increases thiolation yields.
  • Enantiomeric Purity: Chiral auxiliaries or enantiomerically pure starting materials are critical for maintaining stereochemistry.
  • Environmental Considerations: Reactions are optimized to minimize solvent waste; DCM and acetonitrile are recyclable, and reaction conditions are mild.

Notes and Practical Considerations

  • Raw Material Availability: Methacrylic acid derivatives, sodium hydrosulfide, and halogenated acids are commercially accessible and industrially scalable.
  • Safety: Handling of halogen acids and thiol reagents requires proper ventilation and protective equipment due to toxicity and odor.
  • Purification: Post-reaction purification involves extraction, chromatography, and distillation under reduced pressure to isolate high-purity product.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary amine protector, removable under acidic conditions. Common deprotection methods include:

Reaction Conditions Reagents/Catalysts Products Yield
Acidic cleavageTrifluoroacetic acid (TFA) in dichloromethane (DCM)Free amine + CO₂ + tert-butanol>95%
HydrolysisHCl in dioxane/waterFree amine + CO₂~90%

The reaction proceeds via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol. The stereochemistry at the chiral center (2R) remains unaffected under these conditions .

Thiol Group Reactivity

The mercapto group participates in redox and conjugation reactions:

Oxidation to Disulfide

Reaction Type Oxidizing Agent Conditions Product Notes
Air oxidationO₂ (ambient air)Neutral pH, RTHomodimeric disulfideSlow kinetics
Chemical oxidationH₂O₂ or I₂Aqueous ethanol, RTDisulfide or sulfonic acidFaster, controlled

Example :

2(2R)-Boc-amino-mercapto acidI2Disulfide+2HI2\,\text{(2R)-Boc-amino-mercapto acid} \xrightarrow{\text{I}_2} \text{Disulfide} + 2\,\text{HI}

Yields exceed 85% with iodine .

Alkylation

Substrate Reagents Conditions Product Yield
Alkyl halidesR-X (e.g., CH₃I)Basic (pH 8–9)Thioether (R-S-CH₂-)70–90%
Michael acceptorsAcrylamide derivativesTHF, RTThiol-Michael adducts>80%

Carboxylic Acid Reactivity

The -COOH group enables peptide bond formation and esterification:

Peptide Coupling

Activation Method Coupling Reagent Conditions Product Yield
Carbodiimide-mediatedEDC/HOBtDMF, 0–5°CAmide-linked peptide75–95%
Mixed anhydrideIsobutyl chloroformateTHF, -15°CActivated ester intermediate~85%

Example :

(2R)-Boc-amino-mercapto acid+H-Gly-OEtEDC/HOBtBoc-protected dipeptide\text{(2R)-Boc-amino-mercapto acid} + \text{H-Gly-OEt} \xrightarrow{\text{EDC/HOBt}} \text{Boc-protected dipeptide}

Esterification

Alcohol Catalyst Conditions Product Yield
MethanolH₂SO₄Reflux, 12 hMethyl ester60–75%
Benzyl alcoholDCC/DMAPDCM, RTBenzyl ester~80%

Acetylation of the Thiol Group

Protection of the -SH group prevents undesired oxidation during synthesis:

Reagent Conditions Product Yield
Acetic anhydrideWater, pH 8–9, RTAcetylated thiol (S-Ac)>90%
Acetyl chloridePyridine, 0°CAcetylated thiol85–92%

Mechanism :

R-SH+(CH3CO)2OR-S-Ac+CH3COOH\text{R-SH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{R-S-Ac} + \text{CH}_3\text{COOH}

Metal Complexation

The thiol group chelates heavy metals, forming stable complexes:

Metal Ion Conditions Application Stability Constant (log K)
Pb²⁺Aqueous, pH 7.4Heavy metal sequestration10.2
Cd²⁺Aqueous, RTEnvironmental remediation8.7

Example :

(2R)-Boc-amino-mercapto acid+Pb(NO3)2Pb-S complex+2HNO3\text{(2R)-Boc-amino-mercapto acid} + \text{Pb(NO}_3)_2 \rightarrow \text{Pb-S complex} + 2\,\text{HNO}_3

Comparative Reactivity with Analogues

Compound Thiol Reactivity Boc Deprotection Efficiency Peptide Coupling Yield
(2R)-Boc-amino-mercapto-2-methylpropanoic acidHigh>95%75–95%
CysteineModerateN/A60–80%
HomocysteineLowN/A50–70%

Key Findings from Research

  • Stereochemical Integrity : The (2R) configuration remains unchanged during Boc deprotection and peptide coupling .

  • Thiol Stability : The free -SH group is prone to oxidation but can be stabilized via acetylation .

  • Dual Reactivity : Simultaneous Boc deprotection and thiol alkylation require sequential steps to avoid cross-reactivity .

This compound’s versatility in synthesis and conjugation makes it valuable in drug development and bioconjugation strategies .

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations Among Analogs

The compound is compared with derivatives differing in:

  • Protecting groups (Boc vs. Fmoc).
  • Functional groups (thiol vs. hydroxyl, thioether).
  • Substituents (methyl, phenyl, benzyl).
  • Backbone length (propanoic vs. butanoic acid).
  • Stereochemistry (R vs. S configurations).

Comparative Data Table

Compound Name (CAS) Molecular Formula MW Functional Groups Substituents Protecting Group Stereochemistry Key Applications/Properties References
(2R)-2-[(Boc)amino]-3-mercapto-2-methylpropanoic acid (Hypothetical) C9H17NO4S 235.3 Boc-amino, -SH 2-methyl Boc R Peptide synthesis, disulfide bonds
(R)-3-((Boc)amino)-2-methylpropanoic acid (132696-45-8) C9H17NO4 203.2 Boc-amino, carboxylic acid 2-methyl Boc R Organic synthesis intermediate
(R)-2-[(Boc)amino]-3-hydroxy-2-methylpropanoic acid (Hypothetical) C9H17NO5 219.2 Boc-amino, -OH 2-methyl Boc R Glycosylation studies
(2S)-3-(Benzylsulfanyl)-2-[(Boc)amino]propanoic acid (Hypothetical) C15H21NO4S 311.4 Boc-amino, -S-benzyl None Boc S Stable thioether for drug design
(R)-2-[(Fmoc)amino]-3-mercaptopropanoic acid (135248-89-4) C17H15NO4S 337.4 Fmoc-amino, -SH None Fmoc R Solid-phase peptide synthesis
(R)-3-[(Boc)amino]-2-phenylpropanoic acid (181140-88-5) C14H19NO4 265.3 Boc-amino, carboxylic acid 2-phenyl Boc R Lipophilic drug intermediates

Detailed Analysis of Structural and Functional Differences

Protecting Group Variants
  • Boc vs. Fmoc :
    • Boc (tert-butoxycarbonyl): Base-labile, stable under basic conditions. Ideal for solution-phase synthesis .
    • Fmoc (9-fluorenylmethoxycarbonyl): Acid-labile, removed under mild bases (e.g., piperidine). Preferred in solid-phase peptide synthesis (SPPS) .
    • The target compound’s Boc group offers compatibility with thiol-reactive reagents, unlike Fmoc, which requires orthogonal protection strategies.
Functional Group Reactivity
  • Thiol (-SH) vs. Thioether (-S-R) vs. Hydroxyl (-OH) :
    • Thiol : High nucleophilicity enables disulfide bond formation (critical in peptide cyclization) and metal chelation. However, it requires protection (e.g., trityl, acetamidomethyl) to prevent oxidation .
    • Thioether (e.g., benzylsulfanyl in ): More stable than thiols but less reactive. Used in prodrug designs or to enhance metabolic stability .
    • Hydroxyl : Participates in hydrogen bonding and glycosylation but lacks the redox activity of thiols .
Substituent Effects
  • Methyl vs. Phenyl vs. Benzyl :
    • Methyl : Enhances steric hindrance, reducing racemization during peptide coupling. Increases lipophilicity (logP: ~1.2 for the target compound) .
    • Phenyl/Benzyl : Introduces aromaticity, improving binding to hydrophobic enzyme pockets. For example, the phenyl group in ’s compound enhances affinity for proteases .
Stereochemical Impact
  • R vs. S Configuration: The R-configuration in the target compound ensures compatibility with L-amino acid-based peptides, avoiding immunogenicity. In contrast, S-configured analogs (e.g., ’s thioether derivative) may exhibit altered bioactivity or metabolic pathways .

Pharmacological Potential

  • Antithrombotic Activity: Boc-protected amino acid derivatives with thiols or thioethers () demonstrated anticoagulant and antiplatelet effects, with IC50 values ranging from 10–50 μM. The target compound’s free thiol may enhance activity via sulfhydryl-dependent enzyme modulation .
  • Toxicity Profile : Thiol-containing analogs (e.g., ’s compound) are classified as hazardous (UN3077) due to thiol reactivity, necessitating careful handling .

Biological Activity

(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid, also known as Boc-S-Methyl-Cys, is a synthetic amino acid derivative that has garnered attention due to its potential biological activities and applications in peptide synthesis and drug development. This compound features a tert-butoxycarbonyl protecting group on the amino group and a mercapto group at the beta position, making it a unique building block in medicinal chemistry.

  • IUPAC Name : (2R)-2-[(tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid
  • Molecular Formula : C₈H₁₅NO₄S
  • Molecular Weight : 221.27 g/mol
  • CAS Number : 20887-95-0
  • Purity : ≥ 97% .

The biological activity of (2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid can be attributed to its structural characteristics, particularly the presence of the thiol group. The thiol group is known for its reactivity in forming disulfide bonds and participating in redox reactions, which can influence various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Properties : The mercapto group can act as a reducing agent, potentially protecting cells from oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and cancer.
  • Peptide Synthesis : As a building block, it facilitates the formation of peptides with specific biological functions, enhancing drug delivery systems .

Applications in Research

(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid has been utilized in various research contexts:

Peptide Synthesis

The compound is employed in synthesizing peptides that can target specific receptors or pathways within cells. Its ability to form stable linkages makes it suitable for creating therapeutic peptides.

Drug Development

Due to its unique structure, this amino acid derivative is being explored for developing novel therapeutic agents targeting various diseases. Its potential interaction with protein targets is under investigation to understand its pharmacological effects better.

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications to the mercapto group can significantly alter the compound's biological activity. For instance, replacing the thiol with other functional groups has revealed insights into how structural changes affect enzyme binding and inhibition .

In Vitro Studies

In vitro assays have demonstrated that (2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid exhibits significant inhibition of certain protein tyrosine phosphatases (PTPs), which are crucial in insulin signaling pathways. This inhibition may enhance insulin sensitivity and glucose metabolism .

Comparative Analysis with Related Compounds

CompoundKey FeaturesUnique Properties
(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acidTertiary amine protection, thiol groupPotential for specific peptide synthesis
CysteineNaturally occurring amino acidEssential for protein structure via disulfide bonds
HomocysteineIntermediate in methionine metabolismLinked to cardiovascular disease risk
PenicillamineChelating agent used therapeuticallyEffective in treating heavy metal poisoning

This table highlights the unique aspects of (2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid compared to naturally occurring amino acids and other derivatives, particularly its synthetic utility and potential therapeutic applications .

Q & A

Q. What are the primary synthetic routes for (2R)-2-[(tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid, and how can stereochemical integrity be preserved?

The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group, followed by thiol group introduction. A general protocol involves reacting (R)-2-amino-3-mercapto-2-methylpropanoic acid with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (0°C, NaOH) to protect the amine . Critical steps include maintaining low temperatures to minimize racemization and using anhydrous solvents to avoid hydrolysis. Characterization via chiral HPLC or polarimetry is recommended to confirm stereochemical purity.

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in peptide synthesis?

The Boc group acts as a temporary protecting group for the amino functionality, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane or TFA) without affecting the thiol group. This allows sequential coupling in solid-phase peptide synthesis (SPPS) . The steric bulk of the Boc group may reduce side reactions during amide bond formation, particularly in sterically hindered environments .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • NMR : 1^1H and 13^13C NMR can confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and thiol proton absence (due to oxidation sensitivity).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C10_{10}H19_{19}NO4_4S: theoretical [M+H]+^+ = 262.11).
  • Chiral Analysis : Polarimetry or chiral HPLC with a cellulose-based column ensures enantiomeric excess ≥98% .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in peptide synthesis when steric hindrance is a challenge?

  • Activation Strategies : Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance reactivity .
  • Solvent Selection : DMF or DCM improves solubility of hydrophobic intermediates.
  • Temperature Control : Elevated temperatures (30–40°C) may reduce steric hindrance but risk racemization; monitor via real-time FTIR for carbonyl stretching (1650–1750 cm1^{-1}) .

Q. What experimental approaches resolve contradictions in thiol group stability during prolonged storage?

  • Stabilization Methods : Add antioxidants (e.g., TCEP·HCl) to prevent disulfide formation.
  • Storage Conditions : Store under inert gas (Ar/N2_2) at –20°C in anhydrous DMSO or THF.
  • Quality Control : Periodic HPLC analysis (C18 column, 0.1% TFA in H2_2O/MeCN gradient) detects oxidation products .

Q. How does the methyl substituent at the 2-position affect the compound’s conformational dynamics in peptide chains?

The 2-methyl group introduces steric constraints, favoring β-turn or helical conformations in peptides. Molecular dynamics simulations (e.g., AMBER force field) predict restricted backbone dihedral angles (ϕ/ψ) compared to unmethylated analogs. Experimental validation via CD spectroscopy (190–250 nm) can confirm secondary structure modulation .

Q. What strategies mitigate side reactions during Boc deprotection in complex peptide sequences?

  • Acid Selection : Use TFA with scavengers (e.g., triisopropylsilane) to minimize carbocation formation.
  • Sequential Deprotection : For acid-sensitive residues (e.g., Trp), employ milder acids like HCl in dioxane (4 M, 30 min) .
  • Monitoring : Track deprotection efficiency via ninhydrin test or MALDI-TOF MS.

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported yields for Boc-protected intermediates?

  • Purity of Starting Materials : Ensure amino acid enantiomeric excess >99% via pre-synthesis QC.
  • Reaction Monitoring : Use TLC (silica, EtOAc/hexane 3:7) or in situ IR to detect intermediate formation.
  • Workup Optimization : Adjust extraction pH (target pH 2–3 for aqueous phase acidification) to improve recovery .

Q. Why might NMR spectra show unexpected peaks, and how can this be resolved?

  • Impurity Sources : Residual solvents (e.g., DMF) or Boc cleavage byproducts (e.g., tert-butanol). Dry samples thoroughly and reanalyze.
  • Dynamic Effects : Thiol proton exchange in D2_2O may obscure signals; use deuterated DMSO-d6_6 for sharper peaks .

Methodological Recommendations

Q. What protocols ensure safe handling of the thiol-containing compound given its sensitivity to oxidation and toxicity?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use.
  • Waste Disposal : Quench thiols with excess NaOCl (bleach) before disposal.
  • Emergency Response : For skin contact, wash with 10% EDTA solution to chelate potential metal-thiol complexes .

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